4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole
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Overview
Description
The compound 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole is an intricate chemical structure. Its potential applications span diverse fields such as medicinal chemistry, biochemistry, and industrial processes. The unique assembly of triazolopyrimidine, azetidine, and thiazole moieties within its structure offers interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step procedures. Here's a possible route:
Synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-ol: : This involves reacting methyl derivatives with the appropriate triazole and pyrimidine precursors.
Formation of the Azetidine Ring: : Coupling of the triazolopyrimidine with azetidine under controlled conditions, often using base catalysts.
Attachment of Phenyl-1,3-thiazole: : The final step usually involves reacting the intermediate product with phenylthiazole carbonyl chloride in the presence of suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Scaling up the production involves optimizing each reaction step to maximize yield and purity while minimizing side reactions and waste. Techniques like flow chemistry can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Typically using reagents like PCC or Swern oxidations.
Reduction: : Using hydrogenation catalysts or metal hydrides.
Substitution: : Particularly on the azetidine and thiazole rings using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidants: : PCC, DMSO-based reagents.
Reductants: : Sodium borohydride, lithium aluminium hydride.
Bases and Acids: : TFA, potassium carbonate.
Major Products
The products vary depending on the reagents. For example, oxidation can produce corresponding oxo-derivatives, while reduction can yield various hydroxylated or alkylated products.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: : Potential as an antiviral or anticancer agent due to the bioactivity of triazolopyrimidine and thiazole moieties.
Biochemistry: : As a molecular probe to study enzyme interactions or as a ligand in binding studies.
Industry: : Utilized in the synthesis of specialty chemicals or as a catalyst in organic reactions.
Mechanism of Action
Molecular Targets and Pathways
In medicinal applications, it may target enzyme active sites, disrupting their function or interaction with substrates. The triazolopyrimidine ring can interact with nucleic acid bases, interfering with replication or transcription processes.
Comparison with Similar Compounds
Unique Properties
This compound's uniqueness lies in its multi-fused ring system which provides both rigidity and flexibility, enhancing its binding affinity and specificity compared to simpler analogues.
Similar Compounds
4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-methylthiazole
4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)pyrrolidine-1-carbonyl]-2-phenylthiazole
These analogues differ in the substitution pattern but share the core triazolopyrimidine-azetidine-thiazole structure.
There you go: a glimpse into this fascinating chemical world! Science in your pocket.
Properties
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-12-7-16(25-19(22-12)20-11-21-25)27-14-8-24(9-14)18(26)15-10-28-17(23-15)13-5-3-2-4-6-13/h2-7,10-11,14H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHMWHAXZUYDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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